molecular formula C11H14F3NO B11730018 Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine

Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine

Cat. No.: B11730018
M. Wt: 233.23 g/mol
InChI Key: ITNSXZZXLZGMOI-UHFFFAOYSA-N
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Description

Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroethoxy)phenylacetic acid
  • 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles
  • 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-pyrimidines

Uniqueness

Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is unique due to the presence of the ethylamine moiety, which imparts distinct chemical and biological properties. The trifluoroethoxy group also contributes to its enhanced stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine

InChI

InChI=1S/C11H14F3NO/c1-2-15-7-9-3-5-10(6-4-9)16-8-11(12,13)14/h3-6,15H,2,7-8H2,1H3

InChI Key

ITNSXZZXLZGMOI-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=C(C=C1)OCC(F)(F)F

Origin of Product

United States

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